Home > Products > Screening Compounds P79071 > Ponatinib hydrochloride
Ponatinib hydrochloride - 1114544-31-8

Ponatinib hydrochloride

Catalog Number: EVT-279551
CAS Number: 1114544-31-8
Molecular Formula: C29H28ClF3N6O
Molecular Weight: 569.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ponatinib hydrochloride is the hydrochloride salt of ponatinib. It is a potent pan inhibitor of tyrosine kinases, active in all single resistance ABL kinase mutations including the T315l mutation. It is approved for the treatment of chronic myeloid leukemia. It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It contains a ponatinib(1+).
Ponatinib Hydrochloride is the hydrochloride salt form of an orally bioavailable multitargeted receptor tyrosine kinase (RTK) inhibitor with potential antiangiogenic and antineoplastic activities. Ponatinib inhibits unmutated and all mutated forms of Bcr-Abl, including T315I, the highly drug therapy-resistant missense mutation of Bcr-Abl. This agent also inhibits other tyrosine kinases including those associated with vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs); in addition, it inhibits the tyrosine kinase receptor TIE2 and FMS-related tyrosine kinase receptor-3 (Flt3). RTK inhibition by ponatinib may result in the inhibition of cellular proliferation and angiogenesis and may induce cell death. Bcr-Abl is a fusion tyrosine kinase encoded by the Philadelphia chromosome.
See also: Ponatinib (has active moiety).
Molecular Structure Analysis

Ponatinib hydrochloride is characterized by its specific molecular structure, which dictates its interactions with biological targets. Advanced techniques such as single-crystal X-ray diffraction (SCXRD) and solid-state nuclear magnetic resonance (ssNMR) spectroscopy have provided detailed insights into its three-dimensional structure and intermolecular interactions. These studies revealed the presence of a charged imidazopyridazine moiety within its structure.

Mechanism of Action

Ponatinib hydrochloride exerts its effects through specific interactions with biological molecules. It is known to act as a potent inhibitor of various tyrosine kinases, particularly BCR-ABL1. By binding to the active sites of these enzymes, ponatinib hydrochloride disrupts critical cellular signaling pathways, ultimately influencing cell proliferation, survival, and other essential functions.

Applications
  • Investigating Drug Resistance Mechanisms: Ponatinib hydrochloride has been instrumental in studying drug resistance mechanisms in various cancers. Its ability to inhibit mutant forms of BCR-ABL1, including the T315I mutation, has provided valuable insights into overcoming drug resistance.

  • Probing Cellular Signaling Pathways: The ability of ponatinib hydrochloride to inhibit specific tyrosine kinases makes it a valuable tool for probing cellular signaling pathways. Researchers can use it to dissect the roles of these kinases in regulating cell growth, proliferation, and survival.

  • Developing Novel Therapeutic Strategies: The knowledge gained from studying ponatinib hydrochloride's mechanism of action and its effects on cells contributes to developing novel therapeutic strategies. By understanding how it inhibits specific targets and its impact on cellular pathways, researchers can design and develop more effective treatments.

  • Studying Cellular Processes: Beyond its applications in cancer research, ponatinib hydrochloride can be used to investigate various cellular processes regulated by tyrosine kinases. This includes studying cell differentiation, migration, and inflammation.

Future Directions
  • Optimizing Dosing and Delivery Systems: Further research can focus on optimizing the dosing and delivery of ponatinib hydrochloride to enhance its efficacy and minimize potential side effects. This includes exploring nanoformulations and targeted delivery approaches.

  • Investigating Combination Therapies: Combining ponatinib hydrochloride with other therapeutic agents could enhance its efficacy and overcome drug resistance mechanisms. Research can explore synergistic effects with other targeted therapies or chemotherapy drugs.

  • Exploring New Therapeutic Applications: Given its ability to target multiple tyrosine kinases, research can investigate the potential therapeutic applications of ponatinib hydrochloride in other diseases beyond cancer, such as inflammatory disorders and fibrotic diseases.

Imatinib

Compound Description: Imatinib is a first-generation tyrosine kinase inhibitor (TKI) used to treat chronic myeloid leukemia (CML). It functions by inhibiting the activity of the BCR-ABL1 tyrosine kinase, a protein produced by the Philadelphia chromosome abnormality often found in CML cells. [, , , , , , ]

Nilotinib

Compound Description: Nilotinib is a second-generation TKI used in CML treatment. It exhibits enhanced potency and selectivity for BCR-ABL1 compared to Imatinib. [, , , , , , ]

Dasatinib

Compound Description: Dasatinib is another second-generation TKI utilized in CML treatment. It has a broader target profile compared to Imatinib and Nilotinib, inhibiting additional tyrosine kinases. [, , , , , , ]

Bosutinib

Compound Description: Bosutinib is a second-generation TKI approved for treating CML in patients resistant or intolerant to prior TKI therapy. []

Relevance: Bosutinib and Ponatinib hydrochloride are both TKIs used in CML treatment and are prescribed after patients develop resistance or intolerance to other TKIs. []

Asciminib

Compound Description: Asciminib is a novel, first-in-class, STAMP inhibitor specifically designed to target the ABL myristoyl pocket (STAMP), a distinct and novel binding site within BCR-ABL1. [, ]

Relevance: Asciminib represents an alternative treatment option to Ponatinib hydrochloride for patients with CML, particularly those with the T315I mutation. Unlike Ponatinib hydrochloride, Asciminib acts through a different mechanism, targeting the STAMP site instead of the ATP-binding site on BCR-ABL1. [, ]

Venetoclax (ABT-199)

Compound Description: Venetoclax is an FDA-approved BCL-2 inhibitor used to treat certain blood cancers. []

Relevance: Venetoclax was investigated alongside Ponatinib hydrochloride in a study exploring its potential as an antiviral against Chikungunya virus. The research suggested both compounds could inhibit the virus's replication machinery. []

Berbamine Hydrochloride

Compound Description: Berbamine Hydrochloride is an anti-inflammatory alkaloid extracted from the plant Berberis amurensis. []

Relevance: Berbamine Hydrochloride was studied alongside Ponatinib hydrochloride for its potential antiviral activity against Chikungunya virus, with both compounds demonstrating inhibitory effects on the virus's replication. []

Properties

CAS Number

1114544-31-8

Product Name

Ponatinib hydrochloride

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride

Molecular Formula

C29H28ClF3N6O

Molecular Weight

569.0 g/mol

InChI

InChI=1S/C29H27F3N6O.ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);1H

InChI Key

BWTNNZPNKQIADY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl

Solubility

Soluble in DMSO

Synonyms

AP24534; AP-24534; AP 24534; Ponatinib HCl; Ponatinib hydrochloride. trade name Iclusig.

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.